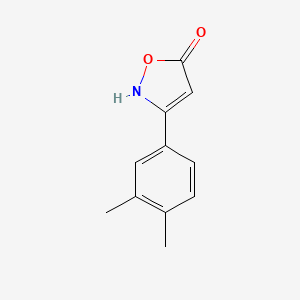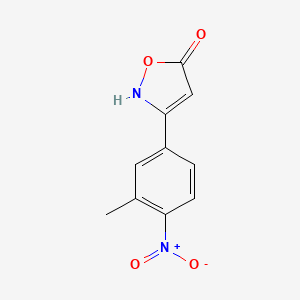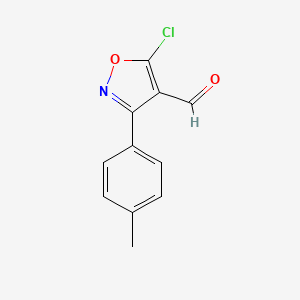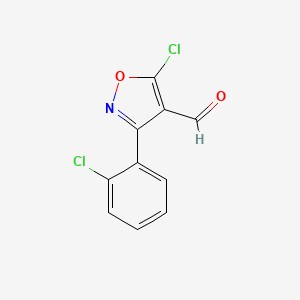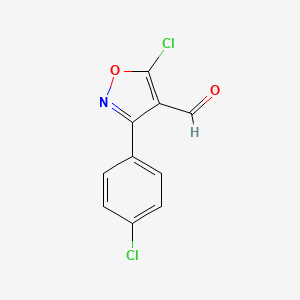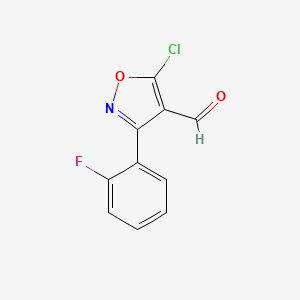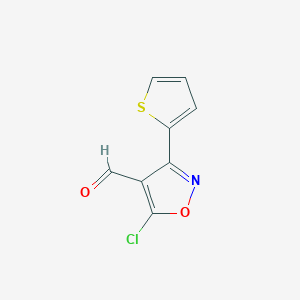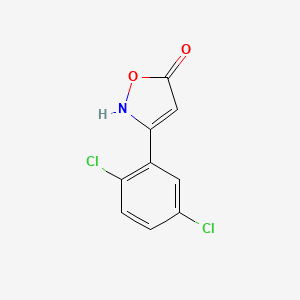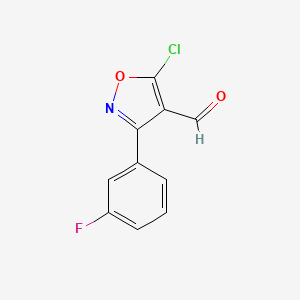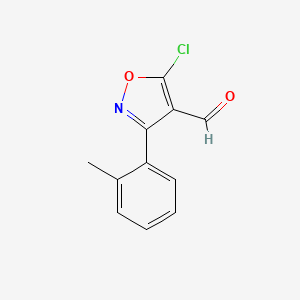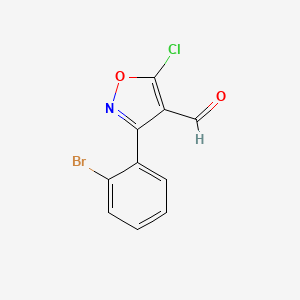
3-(3-溴苯基)-5-氯-1,2-噁唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde (3-Bromo-5-chloro-1,2-oxazole-4-carbaldehyde) is an important organic compound and a key intermediate in the synthesis of various organic compounds. It is a versatile building block for many synthetic transformations and is widely used in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals and other organic compounds. The compound has been extensively studied in recent years and has been found to have a wide range of applications in the fields of chemistry, medicine, and agriculture.
科学研究应用
Synthesis of Phthalocyanines
Phthalocyanines: are a group of macrocyclic compounds widely used in dyeing fabrics, manufacturing of inks, and as organic semiconductors. The compound is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives are particularly interesting for their enhanced chemical and thermal stability, which makes them suitable for use in high-performance electronic devices .
Creation of Phthalocyanine-Fullerene Dyads
The compound serves as a precursor in the creation of phthalocyanine-fullerene dyads . These dyads are studied for their potential in organic photovoltaic cells due to their ability to improve light absorption and charge separation, which are critical for enhancing solar cell efficiency .
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound may be explored for their biological activity. Coumarins, which can be synthesized from similar structures, have been investigated for their potential therapeutic applications, including as anticoagulants and in cancer treatment .
Metabolism Studies
The structural analogs of this compound can be used in metabolism studies to understand the metabolic pathways of similar organic molecules. This can provide insights into how drugs are metabolized in the body, leading to the development of better pharmaceuticals .
Dye Manufacturing
Compounds like 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can be used in the manufacturing of dyes. Their structural properties allow for the creation of dyes with specific light absorption characteristics, which can be tailored for various industrial applications .
Building Blocks for Natural Products
The compound’s structure makes it a valuable building block in the synthesis of natural products. Researchers can use it to construct complex molecules that mimic natural compounds, which can have various applications in drug discovery and development .
作用机制
Target of Action
For instance, the compound Emrusolmin, which has a bromophenyl group, targets Tau and alpha-synuclein proteins . These proteins play crucial roles in neurodegenerative diseases.
Mode of Action
Bromophenyl compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .
Biochemical Pathways
For example, a study on the medium during human cornea culture found that 36 differentially expressed pathways were affected, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
A study on a compound with a bromophenyl group, 1− (3′−bromophenyl)−heliamine, found that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
For instance, the compound Emrusolmin has been shown to suppress oligomer formation in vitro and in vivo, inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with bromophenyl groups, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
属性
IUPAC Name |
3-(3-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSACOHQRMDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

